molecular formula C9H8BrClO2 B1175942 exoD protein CAS No. 142657-62-3

exoD protein

Cat. No.: B1175942
CAS No.: 142657-62-3
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Description

The provided search results lack specific scientific data on the exoD protein. To complete this product description for researchers, please consult the primary scientific literature to gather details on the protein's main applications (e.g., its role in specific pathways or diseases), its specific research value, and its mechanism of action at the molecular level. This section should be a detailed, professional explanation of its function and research utility.

Properties

CAS No.

142657-62-3

Molecular Formula

C9H8BrClO2

Synonyms

exoD protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Proteins

Functional and Structural Comparison

exoD shares functional overlap with proteins involved in EPS synthesis pathways (e.g., Wzy-dependent, ABC transporter, and Synthase-dependent systems). Below is a comparative analysis:

Table 1: exoD vs. Key EPS-Related Proteins
Protein Organism Pathway Function Structural Features Phenotypic Impact of Mutation
exoD Nostoc, Rhizobium Wzy/Synthase-dependent EPS synthesis, stress response Membrane-associated, hydrophobic Reduced EPS, impaired symbiosis
Alg8/BcsA Limnothrix Synthase-dependent EPS polymerization Integral membrane protein EPS deficiency
Wzy Synechocystis Wzy-dependent EPS chain elongation Membrane-bound polymerase Altered EPS structure
ExoY Rhizobium Exopolysaccharide EPS export Periplasmic protein No nodule formation
Key Observations:
  • Structural Diversity : exoD is consistently membrane-associated, similar to Alg8/BcsA and Wzy, but lacks enzymatic domains present in Wzy (polymerase activity) or ExoY (export machinery).
  • Functional Redundancy : exoD and Alg8/BcsA both contribute to EPS polymerization, yet exoD’s role in stress tolerance (e.g., Cd²⁺, NaCl) is unique .
  • Pathway Specificity : exoD operates in both Wzy- and Synthase-dependent pathways, depending on the organism .

Organism-Specific Roles and Phenotypic Outcomes

Table 2: exoD Mutant Phenotypes Across Species
Organism Phenotype of exoD Mutation Comparison to Wild-Type Reference
Nostoc sp. PCC 7120 ↑ EPS, ↑ biofilm, ↑ Cd tolerance Enhanced stress resilience
Sinorhizobium fredii ↓ EPS (50% reduction), ↓ motility Smaller nodules, ↓ nitrogenase activity (7.14 vs. 23.61 nmol/g/h)
Rhizobium meliloti Nodulation defect (pH >7.0) Requires acidic pH for infection
Coxiella burnetii Uncharacterized Predicted metabolic disruptions
Notable Contrasts:
  • Essentiality: exoD is non-essential in Synechocystis but critical for Rhizobium nodulation .
  • Stress Adaptation: Nostoc exoD mutants thrive under cadmium stress, whereas Sinorhizobium exoD mutants tolerate high NaCl .

Evolutionary and Ecological Implications

  • Conservation: exoD homologs are widespread in cyanobacteria and proteobacteria, suggesting ancestral roles in EPS synthesis .
  • Divergence : In Rickettsia and Candidatus Megaira, exoD is linked to invasion (COG3932), highlighting adaptation to pathogenic niches .
  • Symbiosis vs. Pathogenicity : exoD facilitates plant symbiosis in rhizobia but may enhance virulence in Coxiella through metabolic interactions .

Q & A

Q. What experimental approaches are used to determine exoD protein's role in bacterial nodulation?

Researchers employ genetic knockout strains (e.g., exoD27 and exoD56 mutants in Rhizobium meliloti) to assess nodulation efficiency under varying pH conditions. Nodule formation is quantified using phenotypic scoring (Fix+ nodules) and structural analysis via microscopy. pH buffering (e.g., MES or HEPES at 6.0–7.0) is critical to bypass the alkali-sensitive growth defect of exoD mutants, revealing their conditional invasion phenotype .

Q. How is the membrane association of this compound biochemically validated?

Hydrophobicity plots (e.g., using the Klein et al. algorithm) predict transmembrane domains, while genetic complementation assays with lacZ fusion constructs confirm transcriptional orientation and membrane localization. Tn3-HoKm insertions disrupting exoD function are homogenotized to validate protein topology .

Q. What bioinformatics tools are recommended for initial structural analysis of exoD homologs?

Use ECOD (Evolutionary Classification of Domains) for homology modeling and domain prediction. Pair with Alphafold2 for de novo structure prediction, especially for hydrophobic regions lacking solved homologs in GenBank .

Advanced Research Questions

Q. How do co-occurring POLE ExoD and non-ExoD domain mutations influence tumor mutagenesis?

Retrospective analysis of tumor genomes identifies ExoD driver mutations (e.g., P286R) alongside variants in N-terminal (NTL) or C-terminal (CTL) regions. Protein stability predictions (via Alphafold2) differentiate destabilizing ExoD mutations from stabilizing/neutral variants. Functional synergy is tested using isogenic cell models with dual mutations to assess hypermutator phenotypes and DNA proofreading defects .

Q. What methodologies resolve contradictions in exoD mutant viability under alkaline conditions?

In vitro liquid culture assays (pH 6.0–8.0) quantify bacterial growth rates, while in planta nodulation experiments with pH-buffered media reconcile alkaline sensitivity. Confocal microscopy tracks infection thread progression, linking extracellular pH to intracellular bacterial survival .

Q. How can researchers address data variability in POLE ExoD mutation studies?

Apply multivariate statistical models (e.g., ANOVA) to clinical cohorts, stratifying by mutation location (ExoD catalytic site vs. DNA-binding domains). Combine with biochemical assays (DNA polymerization activity) to dissect proofreading defects from hyperactive polymerase states .

Q. What experimental designs test exoD’s interaction with other exopolysaccharide (EPS) biosynthesis proteins?

Co-immunoprecipitation (Co-IP) and bacterial two-hybrid assays map protein-protein interactions. Epistatic analysis of double mutants (e.g., exoD/exoY) identifies functional hierarchies in EPS production and nodule invasion .

Methodological Challenges & Solutions

Q. How to optimize pH conditions for studying exoD-dependent symbiosis?

Use buffered plant growth media (30 mM MES/HEPES) with pH 6.0–6.5 to mimic acidic infection thread microenvironments. Validate pH gradients using fluorescent pH sensors in root cortical cells .

Q. What strategies improve detection of low-abundance exoD in membrane fractions?

Employ Triton X-114 phase partitioning to enrich membrane proteins. Combine with Western blotting using custom polyclonal antibodies raised against exoD’s hydrophilic loops .

Q. How to differentiate passenger vs. driver POLE ExoD mutations in cancer genomics?

Integrate computational tools (e.g., PROVEAN for pathogenicity prediction) with in vitro mutagenesis and yeast complementation assays. Prioritize mutations altering conserved residues in the exonuclease active site .

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